molecular formula C22H17ClN4O3S B12016067 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 618880-63-0

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B12016067
CAS No.: 618880-63-0
M. Wt: 452.9 g/mol
InChI Key: FMSFNVUAFZDQQD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl, methoxyphenyl, and nitrobenzyl groups through various substitution reactions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
  • 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

618880-63-0

Molecular Formula

C22H17ClN4O3S

Molecular Weight

452.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C22H17ClN4O3S/c1-30-20-12-4-16(5-13-20)21-24-25-22(26(21)18-10-6-17(23)7-11-18)31-14-15-2-8-19(9-3-15)27(28)29/h2-13H,14H2,1H3

InChI Key

FMSFNVUAFZDQQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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